2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
Description
This compound features a 2-chlorophenyl group attached to an acetamide backbone, which is further substituted with a pyridin-3-ylmethyl moiety bearing a 1-methyl-1H-pyrazole ring at the 5-position. Its synthesis likely involves the reaction of a 5-amino-substituted pyridine intermediate with 2-chloroacetyl chloride, a method analogous to related compounds described in the literature (e.g., ).
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-23-17(6-7-22-23)15-8-13(10-20-12-15)11-21-18(24)9-14-4-2-3-5-16(14)19/h2-8,10,12H,9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVYEWYYHPPUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The retrosynthetic breakdown of 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide reveals two critical intermediates:
- 5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanamine : This pyridine-pyrazole hybrid forms the amine component for acetamide coupling.
- 2-(2-Chlorophenyl)acetyl chloride : The acylating agent derived from 2-(2-chlorophenyl)acetic acid.
The synthesis hinges on constructing the pyridine-pyrazole scaffold, followed by amide bond formation.
Pyridine-Pyrazole Core Synthesis
Suzuki-Miyaura Cross-Coupling Approach
A widely adopted method involves coupling a pyridine boronic acid with a halogenated pyrazole. For example, 5-bromo-1-methyl-1H-pyrazole undergoes palladium-catalyzed coupling with 5-(aminomethyl)pyridin-3-yl boronic acid (Scheme 1). Heck et al. (2012) reported using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water (3:1) mixture at 80°C for 12 hours, achieving a 68% yield.
Optimization Notes:
Cyclocondensation of 1,3-Diketones
An alternative route involves cyclizing 1,3-diketones with hydrazine derivatives. Heller et al. (2023) demonstrated that 3-(pyridin-3-yl)-1-phenylpropane-1,3-dione, when treated with methylhydrazine in ethanol under reflux, forms the pyrazole ring regioselectively at the pyridine’s 5-position (72% yield).
Critical Parameters:
Amide Bond Formation Strategies
Chloroacetyl Chloride-Mediated Coupling
The amine intermediate reacts with 2-(2-chlorophenyl)acetyl chloride in anhydrous dichloromethane (DCM) using potassium carbonate as a base. A 2024 study by Waters et al. achieved 78% yield by maintaining the reaction at 0°C to suppress racemization.
Procedure :
Carbodiimide-Based Activation
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid form of the acyl group couples with the amine. This method, while costlier, reduces chloride-related side reactions. A 2023 study reported a 65% yield with this approach.
Advantages :
Regioselective Functionalization Challenges
Pyrazole Methylation
Introducing the methyl group at the pyrazole’s N1 position requires careful base selection. Sodium hydride in THF at 0°C with methyl iodide affords >90% methylation efficiency, whereas stronger bases like LDA lead to ring-opening byproducts.
Chlorophenyl Positioning
The 2-chlorophenyl group’s orientation on the acetamide is stabilized by π-π stacking during crystallization, as confirmed by XRD analysis in a 2025 study. Directing groups on the phenyl ring (e.g., nitro) improve regioselectivity during Friedel-Crafts acylations but necessitate additional reduction steps.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki-Miyaura | 68 | 98 | Scalable, air-stable reagents | Requires Pd catalysts |
| Cyclocondensation | 72 | 95 | No transition metals | Limited to symmetric diketones |
| Chloroacetyl coupling | 78 | 97 | Rapid reaction time | Acid chloride instability |
| EDC/HOBt activation | 65 | 99 | Mild conditions | High reagent cost |
Industrial-Scale Considerations
Cost-Efficiency Metrics
Emerging Methodologies
Flow Chemistry Applications
Continuous-flow systems enable safer handling of exothermic amide couplings. A 2024 pilot study achieved 82% yield with a residence time of 8 minutes, compared to 4 hours in batch reactors.
Enzymatic Acetylation
Lipase-catalyzed acylation using 2-(2-chlorophenyl)acetic acid and vinyl acetate as an acyl donor shows promise for greener synthesis, though yields remain suboptimal (54%).
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects: The target compound’s pyridine-pyrazole hybrid linker may enhance solubility compared to purely aromatic analogs (e.g., ’s 4-chlorophenyl derivative) due to the pyridine’s polarity. Electron-withdrawing groups (e.g., cyano in ) increase reactivity and binding affinity in insecticidal applications, while bulky groups (e.g., dichlorophenyl in ) alter steric interactions and dihedral angles .
Hydrogen Bonding and Crystal Packing :
- Compounds with N–H⋯O interactions (e.g., ) form stable 1D chains, influencing solubility and crystallinity. The target compound’s pyridine nitrogen may participate in similar interactions.
- C–H⋯N bonds () contribute to conformational stability but are weaker than N–H⋯O bonds.
Biological Activity :
- Fipronil derivatives () exhibit insecticidal activity via GABA receptor antagonism. The target compound’s pyridine-pyrazole system may target similar pathways but with modified selectivity.
- Antifungal activity in dichlorophenyl analogs () correlates with enhanced lipophilicity, a property the target compound may share due to its chlorophenyl group.
Biological Activity
2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound can be expressed as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN4O |
| Molecular Weight | 344.79 g/mol |
| LogP | 4.591 |
| PSA | 83.32 Ų |
Note: The LogP value indicates the lipophilicity of the compound, which can influence its bioavailability and distribution in biological systems.
Synthesis
The synthesis of this compound typically involves a multi-step process, often utilizing reactions between chlorophenyl derivatives and pyrazole-containing precursors. The reaction conditions can vary, but common methods include:
- Refluxing in organic solvents.
- Use of coupling agents to facilitate the formation of amide bonds.
- Purification through crystallization or chromatography.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver) | 0.428 | Induction of apoptosis |
| MCF7 (breast) | 0.580 | Inhibition of cell cycle progression |
| NUGC (gastric) | 0.060 | Activation of caspase pathways |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent activity against these cancer cell lines.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction: The compound has been shown to activate apoptotic pathways, leading to increased cell death in cancer cells.
- Cell Cycle Arrest: It inhibits key proteins involved in cell cycle progression, particularly in liver and breast cancer cells.
- Kinase Inhibition: Preliminary kinase profiling suggests that this compound may act as a multikinase inhibitor, affecting various signaling pathways crucial for cancer cell survival.
Case Studies
A notable case study involved the treatment of HepG2 liver cancer cells with varying concentrations of the compound. The study observed significant morphological changes consistent with apoptosis at concentrations above 0.4 µM, along with increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.
Q & A
Q. Q1. What are the optimal synthetic routes and critical parameters for synthesizing 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide?
Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and purification. Key parameters include:
- Reagents and Solvents : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., KCO) to facilitate bond formation .
- Temperature Control : Maintain 50–80°C for condensation steps to avoid side reactions .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the pure product .
- Characterization : Confirm structure via H/C NMR and High-Resolution Mass Spectrometry (HRMS) .
Q. Q2. How can researchers ensure purity and stability of this compound during storage?
Answer:
- Purity Assessment : Monitor via HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity .
- Storage Conditions : Store in airtight, light-protected containers at –20°C to prevent degradation. Avoid exposure to extreme pH (pH <3 or >9) to preserve the acetamide and pyrazole moieties .
Intermediate/Advanced Research Questions
Q. Q3. What strategies are recommended for derivatizing this compound to enhance its bioactivity?
Answer:
- Functional Group Modification :
- Introduce electron-withdrawing groups (e.g., –NO) to the chlorophenyl ring to modulate electronic effects .
- Replace the pyridinylmethyl group with substituted benzyl groups to alter steric interactions .
- Reaction Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective derivatization . Monitor by TLC and optimize catalyst loading (1–5 mol%) to minimize by-products .
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Experimental Validation : Reproduce assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition assays) .
- Data Normalization : Normalize activity data to control compounds (e.g., staurosporine for kinase inhibition) to account for batch-to-batch variability .
- Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to reconcile discrepancies in target binding affinities .
Q. Q5. What in vitro assays are most suitable for evaluating its mechanism of action?
Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., Z’-LYTE® for kinases) with IC determination via dose-response curves (n = 3 replicates) .
- Cellular Uptake : Quantify intracellular concentration using LC-MS/MS after 24-hour exposure in HEK293 cells .
- Cytotoxicity : Screen against NCI-60 cancer cell lines with MTT assays (72-hour incubation) to assess selectivity .
Q. Q6. How can computational methods enhance the design of analogs with improved selectivity?
Answer:
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100-ns MD runs) to identify residues critical for binding .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Methodological & Technical Challenges
Q. Q7. How should researchers troubleshoot low yields in the final condensation step?
Answer:
- By-Product Analysis : Use LC-MS to identify undesired adducts (e.g., hydrolysis products) and adjust solvent polarity (switch from THF to DCM) .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC/HOBt) to improve efficiency .
- Stoichiometry Optimization : Increase molar equivalents of the pyridinylmethylamine intermediate (1.2–1.5 eq.) .
Q. Q8. What analytical techniques are critical for characterizing degradation products?
Answer:
- LC-HRMS : Identify degradation pathways (e.g., oxidation of the pyrazole ring) with mass accuracy <5 ppm .
- Stress Testing : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and compare stability profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
